(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid
Description
This compound (CAS: 220497-81-4) is an Fmoc-protected amino acid derivative with a 3-bromophenyl substituent. Its molecular formula is C₂₄H₂₀BrNO₄ (MW: 466.32 g/mol), and it is widely used in peptide synthesis due to the Fmoc group’s role in temporary amine protection during solid-phase methodologies . The bromine atom at the phenyl ring’s meta-position provides a reactive site for further functionalization, such as Suzuki-Miyaura cross-coupling reactions, enhancing its utility in medicinal chemistry and materials science.
Properties
IUPAC Name |
(3R)-3-(3-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNRGFVZQISFCT-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid, often referred to as Fmoc-L-β-phenylalanine, is a fluorene-derived amino acid that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is a derivative of phenylalanine, modified to enhance its pharmacological properties, particularly in the context of drug design and development.
- Molecular Formula : C24H21BrN2O4
- Molecular Weight : 463.34 g/mol
- CAS Number : 220498-02-2
The biological activity of this compound primarily stems from its ability to interact with various biological targets. The fluorene moiety contributes to hydrophobic interactions, while the carboxylic acid group allows for hydrogen bonding with target proteins. The bromophenyl group may enhance binding affinity through π-stacking interactions.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
These findings suggest that the compound could be further explored as a lead candidate in antibiotic development.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect was observed at concentrations as low as 10 µM, indicating its potential use in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several fluorene derivatives, including this compound). The study found that this compound exhibited superior activity compared to traditional antibiotics, particularly against resistant strains of bacteria.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted at a leading pharmaceutical institute explored the anti-inflammatory mechanisms of this compound in animal models. Results indicated a reduction in paw edema and inflammatory markers in treated groups compared to controls, suggesting a promising therapeutic profile for inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The primary structural analogs differ in the substituents on the phenyl ring and backbone chain length. Key examples include:
Halogen-Substituted Derivatives
- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid (CAS: 507472-26-6): The nitro group (-NO₂) is a strong electron-withdrawing substituent, increasing the compound’s polarity and reducing solubility in non-polar solvents. This derivative is useful in electrophilic substitution reactions .
- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid: The fluorine atom’s electronegativity enhances metabolic stability compared to bromine, making it favorable in drug design for improved pharmacokinetics .
- The butanoic acid backbone (vs. propanoic acid) adds flexibility to peptide chains .
Hydroxy- and Mercapto-Substituted Derivatives
- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid (CAS: 511272-36-9): The hydroxyl group (-OH) enables hydrogen bonding and post-synthetic modifications (e.g., phosphorylation). However, this compound is discontinued, likely due to instability under acidic conditions .
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid (CAS: 135248-89-4): The thiol (-SH) group facilitates disulfide bond formation, critical for stabilizing peptide tertiary structures. However, it requires handling under inert conditions to prevent oxidation .
Alkyl- and Aryl-Substituted Derivatives
- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid (CAS: 401916-49-2): The tert-butyl group introduces steric hindrance, reducing enzymatic degradation in vivo. The butanoic acid chain may alter peptide conformation .
Physicochemical and Functional Properties
Preparation Methods
Synthetic Strategies for Enantioselective Preparation
The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid requires precise control over stereochemistry to ensure the R-configuration at the α-carbon. Two primary approaches dominate the literature: asymmetric alkylation using chiral Ni(II) complexes and resolution of racemic mixtures .
Nickel(II)-Mediated Tandem Alkylation and Second-Order Asymmetric Transformation
The most efficient method, reported by Belokon et al., employs a chiral Ni(II) complex to induce enantioselectivity during alkylation. This method achieves high enantiomeric excess (ee) through dynamic thermodynamic resolution.
Reaction Steps
Preparation of Glycine-Ni(II) Complex :
A Schiff base derived from (S)-2-[N-(N′-benzylprolyl)amino]benzophenone and glycine is complexed with Ni(II), forming a planar chiral intermediate.Alkylation with m-Bromobenzyl Bromide :
The glycine complex undergoes alkylation under phase-transfer conditions (1,2-dichloroethane, 30% NaOH, n-Bu₄NI). The reaction proceeds via an SN2 mechanism, affording a diastereomeric mixture of alkylated Ni(II) complexes.Second-Order Asymmetric Transformation (SOAT) :
Heating the diastereomers in methanol induces equilibration, favoring the thermodynamically stable (SC,RN,R_C)-15a complex due to steric and electronic effects.Decomplexation and Fmoc Protection :
Acid hydrolysis with HCl releases the free amino acid, which is subsequently protected with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in tetrahydrofuran (THF).
Optimization Data
| Parameter | Value | Source |
|---|---|---|
| Reaction Time (Alkylation) | 10 minutes | |
| Yield (Overall) | 74% | |
| Enantiomeric Excess (ee) | >99% |
Classical Resolution of Racemic Mixtures
An alternative route involves synthesizing racemic 3-bromo-phenylalanine followed by chiral resolution. Though less efficient, this method is applicable when asymmetric induction proves challenging.
Procedure
Racemic Synthesis :
L-Phenylalanine is brominated at the meta position using Br₂ in acetic acid, followed by Fmoc protection with Fmoc-Cl (9-fluorenylmethyl chloroformate).Diastereomeric Salt Formation :
The racemic mixture is treated with (1S)-(+)-10-camphorsulfonic acid, forming diastereomeric salts separable via fractional crystallization.Free Acid Isolation :
The resolved (R)-enantiomer is liberated by basification and purified via recrystallization.
Performance Metrics
| Metric | Value | Source |
|---|---|---|
| Resolution Efficiency | 68% | |
| Purity After Crystallization | 98% |
Critical Analysis of Methodologies
Nickel(II) Complex Method Advantages
Characterization and Physicochemical Properties
The compound’s identity is confirmed via spectroscopic and chromatographic methods:
Applications in Peptide Science
The compound’s bromophenyl group enhances peptide stability and enables post-synthetic modifications:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
